molecular formula C22H23N5O2S B4668352 N~4~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4668352
M. Wt: 421.5 g/mol
InChI Key: MGGHXKZXUJNZOH-UHFFFAOYSA-N
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Description

N~4~-[(1,3-Diphenyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes two pyrazole rings, phenyl groups, and a sulfonamide group. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[(1,3-Diphenyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps. One common method includes the cyclocondensation of hydrazine with carbonyl compounds to form the pyrazole ring . The reaction conditions often involve the use of catalysts and solvents such as ethanol or acetic acid to facilitate the formation of the pyrazole nucleus .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N~4~-[(1,3-Diphenyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, carbonyl compounds, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N4-[(1,3-Diphenyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[(1,3-Diphenyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide stands out due to its dual pyrazole rings and sulfonamide group, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

N-[(1,3-diphenylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2S/c1-3-26-17(2)21(15-23-26)30(28,29)24-14-19-16-27(20-12-8-5-9-13-20)25-22(19)18-10-6-4-7-11-18/h4-13,15-16,24H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGHXKZXUJNZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)NCC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
N~4~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
N~4~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

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